molecular formula C12H25NO B7780632 N-butyl-N-ethylhexanamide

N-butyl-N-ethylhexanamide

Cat. No.: B7780632
M. Wt: 199.33 g/mol
InChI Key: OXONHPWVTYLKAF-UHFFFAOYSA-N
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Description

N-butyl-N-ethylhexanamide: is an organic compound with the molecular formula C12H25NO . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method for synthesizing N-butyl-N-ethylhexanamide involves the reaction of hexanoic acid with N-butyl-N-ethylamine in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

    Ritter Reaction: Another method involves the Ritter reaction, where hexanenitrile reacts with butyl and ethyl alcohols in the presence of a strong acid catalyst like sulfuric acid. This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch reactors. The process involves the continuous addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-butyl-N-ethylhexanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions result in the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of primary or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines, secondary amines.

    Substitution: Halogenated amides, alkoxylated amides.

Scientific Research Applications

Chemistry: N-butyl-N-ethylhexanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is utilized as a reagent in the study of enzyme-catalyzed reactions. It is also employed in the development of bioactive molecules and as a model compound in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its amide functionality makes it a valuable scaffold for drug development.

Industry: this compound is used in the production of polymers, resins, and coatings. It acts as a plasticizer, enhancing the flexibility and durability of polymeric materials.

Mechanism of Action

The mechanism of action of N-butyl-N-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-butyl-N-methylhexanamide: Similar structure but with a methyl group instead of an ethyl group.

    N-butyl-N-propylhexanamide: Similar structure but with a propyl group instead of an ethyl group.

    N-butyl-N-isopropylhexanamide: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness: N-butyl-N-ethylhexanamide is unique due to its specific combination of butyl and ethyl groups, which confer distinct physicochemical properties. This combination affects its solubility, reactivity, and interaction with molecular targets, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

N-butyl-N-ethylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-4-7-9-10-12(14)13(6-3)11-8-5-2/h4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXONHPWVTYLKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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